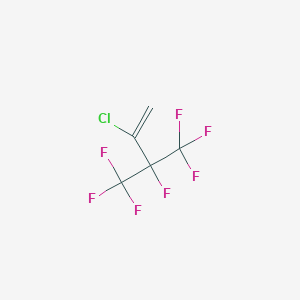

2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene

Übersicht

Beschreibung

2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene is a fluorinated organic compound with the molecular formula C5H2ClF7. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties to the molecule. This compound is used in various industrial and research applications due to its reactivity and stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene typically involves the reaction of chlorinated hydrocarbons with fluorinating agents. One common method includes the reaction of a chlorinated precursor with hydrogen fluoride (HF) or other fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the substitution of chlorine atoms with fluorine atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure the efficient and safe production of the compound. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Addition Reactions: The double bond in the molecule allows for addition reactions with various reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2).

Catalysts: Catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are often used to facilitate reactions.

Oxidizing Agents: Agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various fluorinated derivatives, while oxidation can produce corresponding ketones or carboxylic acids .

Wissenschaftliche Forschungsanwendungen

2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of drugs with fluorinated moieties.

Wirkmechanismus

The mechanism of action of 2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its reactivity and ability to form stable complexes with other molecules. The compound can interact with enzymes, receptors, and other proteins, potentially altering their function and activity. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-3,4,4,4-tetrafluorobut-1-ene: Similar structure but lacks the trifluoromethyl group.

3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene: Similar structure but lacks the chlorine atom.

2-Chloro-3,3,4,4,4-pentafluorobut-1-ene: Contains an additional fluorine atom compared to the target compound.

Uniqueness

2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene is unique due to the combination of chlorine and multiple fluorine atoms, which imparts distinct chemical properties. This combination enhances its reactivity and stability, making it valuable for various applications in research and industry .

Biologische Aktivität

2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene (CAS No. 235106-10-2) is a fluorinated organic compound with a molecular formula of CHClF and a molecular weight of 230.51 g/mol. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The presence of multiple fluorine atoms significantly alters the physicochemical properties and biological interactions of the molecule.

The structure of this compound features a chlorinated carbon backbone with extensive fluorination. This configuration enhances lipophilicity and metabolic stability, making it a candidate for various biological applications.

Antimicrobial Properties

Recent studies have indicated that fluorinated compounds exhibit enhanced antimicrobial activity due to their ability to disrupt microbial membranes. For instance, the trifluoromethyl group is known to increase hydrophobic interactions with lipid bilayers, potentially leading to increased efficacy against bacterial strains.

| Study | Findings |

|---|---|

| Makarov et al. (2021) | Investigated the synthesis of fluorinated derivatives and their activity against Mycobacterium tuberculosis. The study highlighted that similar fluorinated compounds showed significant inhibitory effects on bacterial growth. |

| Zhang & Aldrich (2019) | Reported on the structural activity relationship (SAR) of trifluoromethyl-containing compounds, noting improved potency against various pathogens compared to non-fluorinated analogs. |

Enzyme Inhibition

Fluorinated compounds often serve as enzyme inhibitors due to their unique electronic properties. The introduction of a trifluoromethyl group can enhance binding affinity to target enzymes.

| Enzyme | Inhibition Mechanism | Reference |

|---|---|---|

| Reverse Transcriptase | Improved binding through hydrophobic interactions and hydrogen bonding | MDPI Review (2022) |

| DprE1 (Mycobacterial enzyme) | Targeting key active sites leading to reduced enzymatic activity | PMC Article (2021) |

Case Study 1: Antitubercular Activity

In a study focusing on antitubercular agents, derivatives of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid were synthesized as precursors for benzothiazinones, showcasing how similar structures can lead to effective treatments for tuberculosis. The incorporation of trifluoromethyl groups was critical in enhancing the bioactivity of these compounds against resistant strains of Mycobacterium tuberculosis.

Case Study 2: Drug Development

Research into FDA-approved drugs containing trifluoromethyl groups has demonstrated their role in increasing therapeutic efficacy. For example, drugs like Ubrogepant have shown improved potency due to the presence of fluorinated moieties which contribute to better pharmacokinetic profiles and reduced side effects.

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial. Fluorinated compounds can exhibit varying degrees of toxicity depending on their structure and biological targets.

| Toxicological Data | Findings |

|---|---|

| Acute Toxicity Studies | Limited data available; further research required to establish safety profiles in vivo. |

| Environmental Impact | Fluorinated compounds may persist in the environment; studies suggest potential bioaccumulation risks. |

Eigenschaften

IUPAC Name |

2-chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF7/c1-2(6)3(7,4(8,9)10)5(11,12)13/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFYSORKRLINOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(C(F)(F)F)(C(F)(F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371513 | |

| Record name | 2-chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

235106-10-2 | |

| Record name | 2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)-1-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=235106-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.